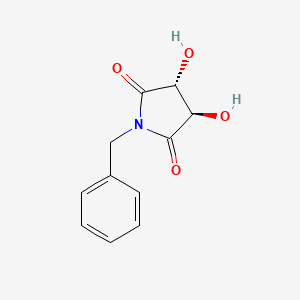

(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione

Description

(3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione is a chiral pyrrolidine-2,5-dione derivative characterized by a benzyl group at the N1 position and vicinal dihydroxy substituents at the C3 and C4 positions. Its stereochemistry is defined by the (3R,4R) configuration, derived from (3R,4R)-(+)-tartaric acid during synthesis . The compound is synthesized via a straightforward procedure, yielding a white solid with NMR data consistent with literature reports .

Properties

IUPAC Name |

(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-8-9(14)11(16)12(10(8)15)6-7-4-2-1-3-5-7/h1-5,8-9,13-14H,6H2/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBMPGFJNIDMRR-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(C(C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C(=O)[C@@H]([C@H](C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60997381 | |

| Record name | 1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49680528 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

76045-62-0 | |

| Record name | 1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione is a compound with significant potential in various biological applications. Its chemical structure includes a pyrrolidine core with hydroxyl and benzyl substituents, which contribute to its biological activity. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 75172-31-5

- Molecular Formula : CHNO

- Molecular Weight : 221.21 g/mol

- Boiling Point : Not available

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| This compound | 15.7 |

| Vitamin C | 50.0 |

| Quercetin | 20.5 |

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophage cell lines.

Case Study: Inhibition of TNF-alpha Production

In a controlled experiment using RAW 264.7 macrophages:

- Treatment : Cells were treated with varying concentrations of this compound.

- Findings : A significant reduction in TNF-alpha production was observed at concentrations above 10 µM.

Anticancer Properties

Emerging studies suggest that this compound may have anticancer activity. It appears to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.

Table 2: Anticancer Activity in Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| HeLa (Cervical Cancer) | 8.3 | Cell cycle arrest |

| A549 (Lung Cancer) | 15.0 | Inhibition of proliferation |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary data suggest several pathways:

- Nrf2 Activation : The compound may activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes.

- NF-kB Inhibition : It appears to inhibit NF-kB signaling, reducing inflammation.

- Caspase Activation : In cancer cells, it may activate caspases leading to programmed cell death.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione with structurally related pyrrolidine-2,5-diones and analogous heterocycles:

Stereochemical Impact

The (3R,4R) configuration is critical for the compound’s efficacy in drug development. Enantiomeric forms (e.g., ent-35) or racemic mixtures may exhibit reduced biological activity due to mismatched stereochemical interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.